molecular formula C13H13N5 B1660012 9-Phenethyladenine CAS No. 7051-86-7

9-Phenethyladenine

Cat. No.: B1660012
CAS No.: 7051-86-7
M. Wt: 239.28 g/mol
InChI Key: MALQBKDZBRRFOM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylethyl-9H-adenine typically involves the alkylation of adenine with phenylethyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of 9-Phenylethyl-9H-adenine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The primary mechanism of action of 9-Phenylethyl-9H-adenine involves its role as an adenosine receptor antagonist. By binding to adenosine receptors, it prevents adenosine from exerting its effects, which can include modulation of neurotransmitter release, vasodilation, and regulation of heart rate. The compound specifically targets A1, A2A, A2B, and A3 adenosine receptors, each of which plays a distinct role in cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 9-Phenylethyl-9H-adenine is unique due to its specific substitution at the 9-position with a phenylethyl group, which imparts distinct pharmacological properties compared to other adenine derivatives. This substitution enhances its affinity and selectivity for certain adenosine receptor subtypes, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

7051-86-7

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

9-(2-phenylethyl)purin-6-amine

InChI

InChI=1S/C13H13N5/c14-12-11-13(16-8-15-12)18(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16)

InChI Key

MALQBKDZBRRFOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(N=CN=C32)N

Key on ui other cas no.

7051-86-7

solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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